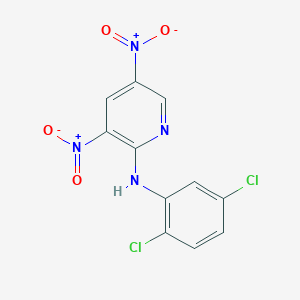

N-(2,5-dichlorophenyl)-3,5-dinitropyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dichlorophenyl)-3,5-dinitropyridin-2-amine, commonly known as DCPA, is a synthetic compound that belongs to the family of pyridine-based herbicides. It is widely used in agriculture as a pre-emergent herbicide to control the growth of weeds in crops such as corn, soybeans, and wheat. DCPA was first introduced in 1965 and has since become a popular herbicide due to its effectiveness and low toxicity.

Scientific Research Applications

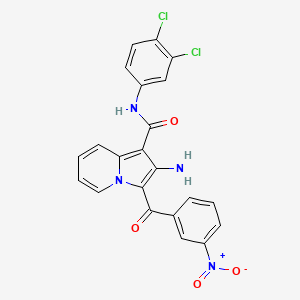

- Researchers have investigated the anti-inflammatory properties of N-(2,5-dichlorophenyl)-3,5-dinitropyridin-2-amine and related derivatives. These compounds were found to attenuate lipopolysaccharide-induced NF-κB activation, a key pathway in inflammation . Notably, some derivatives exhibited higher potency than the reference drug prednisone.

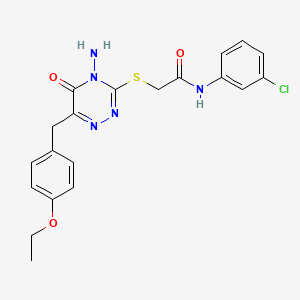

- Initial studies highlighted the antimicrobial effectiveness of N-(2,5-dichlorophenyl)-3,5-dinitropyridin-2-amine derivatives against a broad spectrum of bacteria and fungi . Further exploration could reveal their specific mechanisms of action and potential clinical applications.

- The modification of the anilide core by lipophilic and bulky moieties seems crucial for enhancing the anti-inflammatory potential of these compounds . Investigating their polypharmacological effects could lead to novel drug candidates.

Anti-Inflammatory Potential

Antimicrobial Activity

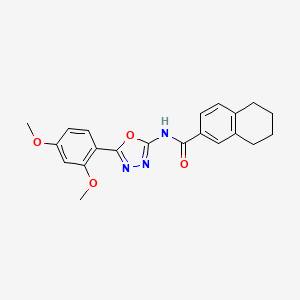

Polypharmacology and Drug Discovery

Structural Biology and X-ray Crystallography

properties

IUPAC Name |

N-(2,5-dichlorophenyl)-3,5-dinitropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N4O4/c12-6-1-2-8(13)9(3-6)15-11-10(17(20)21)4-7(5-14-11)16(18)19/h1-5H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELYKTOFGPXVFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dichlorophenyl)-3,5-dinitropyridin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2946031.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2946032.png)

![methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]butanoate](/img/structure/B2946036.png)

![2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B2946042.png)

![Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2946044.png)

![2-(3-Cyano-6-methyl-4-thiophen-2-yl-5,6,7,8-tetrahydro-[1,6]naphthyridin-2-ylsulfanyl)-N-(3,4-dimethoxy-phenyl)-acetamide](/img/structure/B2946045.png)

![methyl N-[4-(fluorosulfonyl)phenyl]carbamate](/img/structure/B2946048.png)

![2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2946052.png)